![molecular formula C6H9Cl2N3S B3087778 (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride CAS No. 1177341-97-7](/img/structure/B3087778.png)
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride
Overview
Description
“(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 2368828-71-9. It has a linear formula of C6 H7 N3 S . 2 Cl H . H2 O . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N3S.2ClH.H2O/c7-3-5-4-9-1-2-10-6(9)8-5;;;/h1-2,4H,3,7H2;2*1H;1H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 244.14 .Scientific Research Applications
Antimycobacterial Agents
Imidazo[2,1-b][1,3]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide derivatives have been found to be important in the search for new anti-mycobacterial agents . These compounds have been designed, synthesized, and evaluated for in vitro antitubercular activity .
Antimicrobial Properties
Compounds containing the benzo[d]-imidazo skeleton, which includes imidazo[2,1-b][1,3]thiazole, have been found to have antimicrobial properties .
Anticancer Properties
Benzo[d]-imidazo skeleton compounds also exhibit anticancer properties . This suggests that imidazo[2,1-b][1,3]thiazole could potentially be developed for cancer treatment applications.
Antibacterial and Antifungal Properties
Imidazo[2,1-b][1,3]thiazole derivatives have been synthesized and systematically screened for their antibacterial and antifungal activity .
Kinase Inhibitors
Imidazo[2,1-b][1,3]thiazole derivatives have been found to inhibit Raf kinases . They could potentially be developed as dual inhibitors of IGF-IR (insulin-like growth factor receptor) and EGFR (epidermal growth factor receptor), or P38 kinase inhibitors .
Antioxidant, Analgesic, and Anti-inflammatory Properties
Thiazoles, which include imidazo[2,1-b][1,3]thiazole, have been found to have antioxidant, analgesic, and anti-inflammatory properties .
Neuroprotective Properties
Thiazoles also exhibit neuroprotective properties . This suggests that imidazo[2,1-b][1,3]thiazole could potentially be used in the treatment of neurological disorders.
Antiviral Properties
Thiazoles are found in many potent biologically active compounds, such as antiretroviral drugs . This suggests that imidazo[2,1-b][1,3]thiazole could potentially be developed for antiviral applications.
Safety And Hazards
properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazol-6-ylmethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S.2ClH/c7-3-5-4-9-1-2-10-6(9)8-5;;/h1-2,4H,3,7H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDPTFFNPHDTFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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